Cas no 896793-56-9 (N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide)

N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound with notable structural complexity. This compound exhibits unique chemical properties, including potent biological activity, making it a valuable tool in medicinal chemistry research. Its precise molecular structure and functional groups contribute to its potential applications in drug discovery and development.
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide structure
896793-56-9 structure
商品名:N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide
CAS番号:896793-56-9
MF:C18H19N3O3S2
メガワット:389.4918
CID:5460279

N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
    • Acetamide, N-(4-ethoxyphenyl)-2-[(3-ethyl-3,4-dihydro-4-oxothieno[3,2-d]pyrimidin-2-yl)thio]-
    • N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
    • HMS1910L05
    • STL028639
    • N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
    • N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide
    • インチ: 1S/C18H19N3O3S2/c1-3-21-17(23)16-14(9-10-25-16)20-18(21)26-11-15(22)19-12-5-7-13(8-6-12)24-4-2/h5-10H,3-4,11H2,1-2H3,(H,19,22)
    • InChIKey: BBPILPVQAYVCGH-UHFFFAOYSA-N
    • ほほえんだ: S(C([H])([H])C(N([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C([H])([H])[H])=O)C1=NC2C([H])=C([H])SC=2C(N1C([H])([H])C([H])([H])[H])=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 550
  • トポロジー分子極性表面積: 125
  • 疎水性パラメータ計算基準値(XlogP): 3.4

N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6609-0231-40mg
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
896793-56-9
40mg
$140.0 2023-09-07
Life Chemicals
F6609-0231-5mg
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
896793-56-9
5mg
$69.0 2023-09-07
Life Chemicals
F6609-0231-10μmol
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
896793-56-9
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-0231-10mg
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
896793-56-9
10mg
$79.0 2023-09-07
Life Chemicals
F6609-0231-15mg
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
896793-56-9
15mg
$89.0 2023-09-07
Life Chemicals
F6609-0231-2mg
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
896793-56-9
2mg
$59.0 2023-09-07
Life Chemicals
F6609-0231-20mg
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
896793-56-9
20mg
$99.0 2023-09-07
Life Chemicals
F6609-0231-30mg
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
896793-56-9
30mg
$119.0 2023-09-07
Life Chemicals
F6609-0231-5μmol
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
896793-56-9
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-0231-25mg
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
896793-56-9
25mg
$109.0 2023-09-07

N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide 関連文献

N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamideに関する追加情報

Professional Introduction to N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS No. 896793-56-9)

N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

This compound, identified by its CAS number 896793-56-9, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. Its molecular structure incorporates a unique blend of heterocyclic and acyclic components, which contribute to its distinctive chemical properties and potential biological activities. The presence of a thiophene ring fused with a pyrimidine core, along with functional groups such as an ethoxy substituent and a sulfanyl group, positions this molecule as a promising candidate for further exploration in medicinal chemistry.

The compound's structure is particularly noteworthy due to the integration of multiple pharmacophoric elements. The thiophene ring is a well-documented scaffold in drug discovery, known for its role in various bioactive molecules. Specifically, the 3H,4H-thieno[3,2-d]pyrimidin-2-yl moiety adds a layer of complexity that has been associated with enhanced binding affinity and selectivity in target proteins. This moiety has been extensively studied in recent years for its potential applications in the development of antiviral and anticancer agents.

The sulfanyl group at the 2-position of the pyrimidine ring further enhances the compound's versatility. Sulfanyl-containing derivatives have shown promise in modulating enzyme activity and interacting with biological receptors. In particular, the sulfanyl group can participate in hydrogen bonding and hydrophobic interactions, which are critical for the efficacy of many therapeutic agents. This feature makes N-(4-ethoxyphenyl)-2-(3ethyl4oxo3H4Hthieno32dpyrimidin2ylsulfanyl)acetamide a compelling subject for further investigation.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Through molecular docking studies, researchers have identified potential binding sites for this compound on various biological targets. These studies suggest that it may exhibit inhibitory activity against enzymes involved in metabolic pathways relevant to inflammation and cancer progression. The ethoxyphenyl substituent at the nitrogen position is particularly interesting, as it can influence both solubility and metabolic stability.

In vitro assays have begun to reveal promising preliminary data regarding the biological activity of this compound. Initial experiments indicate that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways such as NFκB. Additionally, its ability to interact with DNA-binding proteins has raised interest in its potential as an anticancer agent. These findings align with current trends in drug discovery, where multi-target inhibition is increasingly recognized as a viable strategy for therapeutic intervention.

The synthesis of N-(4ethoxyphenyl)2(3ethyl4oxo3H4Hthieno32dpyrimidin2ylsulfanyl)acetamide presents unique challenges due to its complex structural features. However, recent innovations in synthetic methodology have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing the heterocyclic core efficiently. Furthermore, protecting group strategies have been refined to ensure regioselective functionalization at multiple sites within the molecule.

The pharmacokinetic profile of this compound is another area of active investigation. Preliminary pharmacokinetic studies suggest that it exhibits moderate solubility in aqueous media and reasonable bioavailability following oral administration. These properties are critical for evaluating its potential as a lead compound for further development. Additionally, metabolic stability studies have revealed that it undergoes biotransformation via multiple pathways, providing insights into its potential clearance mechanisms.

The regulatory landscape for novel pharmaceutical compounds continues to evolve, emphasizing safety and efficacy through rigorous preclinical testing. N-(4ethoxyphenyl)2(3ethyl4oxo3H4Hthieno32dpyrimidin2ylsulfanyl)acetamide) is currently undergoing comprehensive toxicological assessments to determine its safety profile before advancing to clinical trials. These studies include acute toxicity tests, chronic exposure evaluations, and genetic toxicity screening to ensure that any potential therapeutic benefits are balanced against possible risks.

The future direction of research on this compound is likely to be shaped by interdisciplinary collaboration between synthetic chemists, biochemists, and pharmacologists. Advances in high-throughput screening technologies may accelerate the identification of new biological activities and optimize lead optimization efforts. Furthermore, integration with artificial intelligence-driven drug discovery platforms could enhance the efficiency of virtual screening campaigns aimed at identifying analogs with improved properties.

In conclusion,N(4ethoxyphenyl)2(3ethyl4oxo3H4Hthieno32dpyrimidin2ylsulfanyl)acetamide (CAS No.896793569) represents a significant advancement in pharmaceutical chemistry with promising applications across multiple therapeutic areas including oncologyand inflammatory diseases.The unique structural featuresofthiscompoundpositionitastherapeutic candidate worth further exploration through both experimentaland computational approaches.As research progresses,itisanticipatedthatthismoleculewillcontinue toparticipate intodrug discovery efforts aimedataddressingunmetmedical needs.

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